molecular formula C22H16 B13732394 9,14-Dihydrobenzo[b]triphenylene CAS No. 35281-25-5

9,14-Dihydrobenzo[b]triphenylene

Cat. No.: B13732394
CAS No.: 35281-25-5
M. Wt: 280.4 g/mol
InChI Key: KLFMBPASUWJAGD-UHFFFAOYSA-N
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Description

9,14-Dihydrobenzo[b]triphenylene (CAS 35281-25-5) is an organic compound with the molecular formula C22H16 and a molecular weight of 280.362 g/mol . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are characterized by fused benzene rings and delocalized π-electron systems . Its partially hydrogenated triphenylene structure makes it a molecule of significant interest in fundamental and applied research. In materials science, the planar, discotic architecture of the triphenylene core is known to facilitate the formation of columnar mesophases in discotic liquid crystals, which are crucial for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and transistors . Furthermore, its extended aromatic surface makes it a promising building block for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis . In biochemical research, structurally related benzo[b]triphenylene derivatives have been incorporated into mixed-ligand complexes, such as those with ruthenium(II), which are studied for their DNA-binding properties and potential as probes for nucleic acid structure or as therapeutic agents . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic uses, or for any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35281-25-5

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

9,14-dihydrobenzo[b]triphenylene

InChI

InChI=1S/C22H16/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-12H,13-14H2

InChI Key

KLFMBPASUWJAGD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Synthetic Methodologies for 9,14 Dihydrobenzo B Triphenylene and Its Derivatives

Retrosynthetic Analysis of the 9,14-Dihydrobenzo[b]triphenylene Framework

A retrosynthetic approach to this compound reveals several potential disconnections, highlighting the key bond formations required for its construction. The central dihydroaromatic ring suggests that a final-step cyclization or a cycloaddition reaction could be a plausible strategy. One logical disconnection breaks the bonds forming the central six-membered ring, leading to a biphenyl (B1667301) derivative with two ortho-substituents that can be cyclized. Another approach involves dissecting the molecule into simpler aromatic building blocks, such as naphthalene (B1677914) and benzene (B151609) derivatives, which can be coupled and subsequently cyclized to form the target framework. This analysis provides a roadmap for designing synthetic routes, starting from readily available precursors.

Classical Synthetic Approaches to the Benzo[b]triphenylene and Dihydrobenzo[b]triphenylene Systems

Cyclization Reactions and Annulation Strategies

Historically, the synthesis of polycyclic aromatic hydrocarbons has heavily relied on cyclization and annulation reactions. These methods involve the formation of one or more rings onto an existing aromatic core. For instance, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine, iodine monochloride, or phenylselenyl bromide can yield substituted 2H-benzopyrans, which are precursors to more complex systems. nih.gov While not directly yielding this compound, these types of intramolecular cyclizations demonstrate a fundamental strategy for building fused ring systems.

Another classical approach involves the Friedel-Crafts reaction, where an aromatic ring is acylated or alkylated, followed by an intramolecular cyclization to form a new ring. Annulation strategies often employ a sequence of reactions to build a new ring onto an existing one, a common tactic in the synthesis of complex PAHs.

Stepwise Synthesis from Simpler Aromatic and Hydroaromatic Precursors

The construction of the this compound skeleton can be achieved through a stepwise assembly of simpler aromatic and hydroaromatic precursors. This approach offers a high degree of control over the final structure. For example, the synthesis could commence with the coupling of a naphthalene derivative with a suitably substituted benzene derivative. Subsequent intramolecular cyclization would then form the central dihydroaromatic ring. The synthesis of various 2,3-dihydrobenzo[b] benthamdirect.comresearchgate.netdioxine derivatives, for instance, involves the alkylation of a dihydroxybenzoic acid ester with 1,2-dibromoethane (B42909) to form the heterocyclic ring, a strategy that could be adapted for the synthesis of the carbocyclic analogue. nih.gov

Modern Catalytic Syntheses of this compound and Analogues

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons. These modern methods offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Core Construction

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds, which are essential for constructing the core of this compound. mdpi-res.comresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium, nickel, or copper catalyst. rhhz.net For instance, a Suzuki-Miyaura coupling could be employed to connect a naphthalene-derived boronic acid with a bromo-substituted biphenyl derivative, followed by an intramolecular cyclization to complete the framework. mdpi-res.comotterbein.edu The versatility of these methods allows for the introduction of various substituents onto the aromatic rings, enabling the synthesis of a wide range of functionalized derivatives. researchgate.netwikipedia.org

Cross-Coupling Reaction Catalyst Coupling Partners Key Features
Suzuki-MiyauraPalladium complexesOrganoboron compounds and organic halides/triflatesHigh functional group tolerance, mild reaction conditions. mdpi-res.comotterbein.edu
NegishiPalladium or Nickel complexesOrganozinc compounds and organic halides/triflatesHigh reactivity of organozinc reagents. researchgate.net
StillePalladium complexesOrganotin compounds and organic halides/triflatesTolerant of a wide range of functional groups. researchgate.net

C-H Activation and Direct Arylation Methods for Expanded Architectures

More recently, C-H activation and direct arylation have emerged as highly atom-economical and step-efficient strategies for the synthesis of complex aromatic systems. benthamdirect.comeurekaselect.comresearchgate.net These methods avoid the need for pre-functionalized starting materials, directly coupling C-H bonds with other reactive partners. researchgate.netnih.gov Palladium-catalyzed direct arylation, for example, can be used to couple two aromatic compounds directly, offering a streamlined approach to building the biaryl or teraryl precursors necessary for the synthesis of this compound. acs.org Intramolecular C-H arylation is another powerful technique that can be used to effect the final cyclization step, forming the central ring of the target molecule with high efficiency. nih.govacs.org These advanced methods are paving the way for the rapid and efficient construction of complex, expanded polycyclic aromatic architectures. researchgate.net

Photochemical and Electrochemical Synthetic Routes for Structural Elaboration

Modern synthetic chemistry increasingly turns to photochemical and electrochemical methods to construct complex molecular architectures, often under mild conditions. These techniques offer unique pathways for the formation of carbon-carbon bonds and the elaboration of polycyclic systems.

Photochemical Synthesis:

Photocyclization reactions of stilbene-like precursors are a well-established method for the synthesis of phenanthrene (B1679779) and other polycyclic aromatic systems. ias.ac.inrsc.org This approach, in principle, can be extended to the synthesis of this compound. The fundamental reaction involves the irradiation of a 1,2-diarylethylene, leading to an excited state that undergoes cyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation yields the fully aromatic phenanthrene. However, by trapping the dihydro intermediate, it is possible to obtain partially saturated PAHs. ias.ac.in

For the synthesis of this compound, a plausible precursor would be a stilbene (B7821643) derivative with appropriate naphthyl and phenyl substituents. The key step would be an intramolecular 6π-electrocyclization upon UV irradiation. The stability of the resulting dihydrophenanthrene-type intermediate is a critical factor, and its isolation would depend on preventing subsequent aromatization. rsc.org The choice of solvent can also play a significant role in the outcome of such reactions, influencing the stability and reactivity of the intermediates. acs.org While the direct photochemical synthesis of this compound is not extensively detailed in the literature, the photocyclization of 1,2-di(2-naphthyl)ethylene to form dibenzo[c,g]phenanthrene derivatives showcases the feasibility of this strategy for constructing complex PAHs from diarylethylene precursors. rsc.org

Precursor TypeReaction TypePotential ProductKey Considerations
Substituted 1,2-DiarylethylenePhotochemical 6π-electrocyclizationThis compoundStability of the dihydro intermediate, prevention of aromatization, solvent effects. ias.ac.inrsc.orgacs.org

Electrochemical Synthesis:

Electrochemical methods provide a powerful and often more environmentally friendly alternative to traditional chemical reagents for oxidation and reduction reactions. nih.govresearchgate.net The electrosynthesis of PAHs can be achieved through various strategies, including the reductive cyclization of precursors. nih.gov For instance, the electrochemical reduction of specifically designed precursors can initiate intramolecular cyclization to form new rings.

MethodPrecursor TypeKey TransformationAdvantages
Electrochemical ReductionDi-aromatic system with leaving groupsIntramolecular C-C bond formationUse of electrons as a clean reagent, mild reaction conditions. nih.govnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The introduction of chirality into polycyclic aromatic hydrocarbons can lead to materials with unique optical and electronic properties. While this compound itself is achiral, the synthesis of its chiral derivatives is a significant challenge. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One of the most powerful strategies for achieving this is through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific stereoisomer. For PAHs, catalytic enantioselective synthesis can be employed to create axially chiral compounds, where the chirality arises from hindered rotation around a single bond.

While direct stereoselective synthesis of chiral this compound derivatives is not prominently reported, related studies on the catalytic enantioselective synthesis of other axially chiral PAHs provide a strong foundation for potential synthetic strategies. For instance, the use of chiral ligands in transition metal-catalyzed reactions has proven effective in constructing chiral biaryl systems, which are key structural motifs in many axially chiral PAHs.

A plausible approach for the stereoselective synthesis of a chiral derivative of this compound could involve an asymmetric cross-coupling reaction to construct the biaryl linkage that, upon cyclization, would generate the chiral PAH framework. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity.

Catalytic SystemReaction TypeTargetKey to Stereoselectivity
Chiral Transition Metal ComplexAsymmetric Cross-Coupling/CyclizationChiral this compound DerivativeChiral ligand inducing facial selectivity in the key bond-forming step.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijrar.org These principles are increasingly being applied to the synthesis of complex organic molecules, including PAHs.

Key green chemistry considerations in the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids, or performing reactions under solvent-free conditions. mdpi.com The choice of solvent can significantly impact the environmental footprint of a photochemical reaction. acs.org

Energy Efficiency: Utilizing methods that require less energy, such as photochemical and electrochemical reactions, which can often be carried out at ambient temperature and pressure. nih.govijrar.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ijrar.org This is particularly relevant for the stereoselective synthesis of chiral derivatives.

The electrochemical and photochemical methods discussed in section 2.3.3 inherently align with several green chemistry principles. Electrosynthesis uses electrons as a "massless" reagent, avoiding the need for chemical oxidants or reductants and often proceeding with high selectivity under mild conditions. nih.gov Photochemical reactions can be driven by light, a renewable energy source, and can enable transformations that are difficult to achieve through thermal methods. ias.ac.in

Sustainable approaches to the synthesis of triphenylene (B110318) derivatives, the core structure of the target molecule, are also being explored. These often involve developing more efficient catalytic systems and utilizing more environmentally benign starting materials and reaction conditions.

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Designing cyclization reactions with minimal byproduct formation.
Safer Solvents Utilizing water or other green solvents in photochemical and electrochemical steps. acs.orgmdpi.com
Energy Efficiency Employing photochemical and electrochemical methods that operate at ambient temperature. ias.ac.innih.gov
Catalysis Using chiral catalysts for stereoselective synthesis to avoid wasteful resolution steps.

Chemical Reactivity and Derivatization Strategies for the 9,14 Dihydrobenzo B Triphenylene Core

Electrophilic Aromatic Substitution Reactions of the 9,14-Dihydrobenzo[b]triphenylene Framework

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds, wherein an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov For this compound, these reactions are predicted to occur on the electron-rich peripheral aromatic rings rather than the non-aromatic dihydro portion. The reaction proceeds via a cationic intermediate known as an arenium ion, and the stability of this intermediate determines the reaction's position and rate. numberanalytics.com The system's aromaticity is restored through the loss of a proton, making substitution far more favorable than addition. numberanalytics.com

The regioselectivity of substitution is guided by the electronic properties of the fused ring system. The external rings, behaving like phenanthrene (B1679779) and benzene (B151609) moieties, are the expected sites of attack. The specific positions of substitution would be influenced by a combination of electronic activation and steric hindrance from the adjacent rings.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Typical Reagents Electrophile Expected Product Nature
Nitration HNO₃ / H₂SO₄ NO₂⁺ (Nitronium ion) Nitro-9,14-dihydrobenzo[b]triphenylene
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃ Br⁺ or Cl⁺ Halo-9,14-dihydrobenzo[b]triphenylene
Sulfonation Fuming H₂SO₄ (SO₃) HSO₃⁺ or SO₃ This compound-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃ RCO⁺ (Acylium ion) Acyl-9,14-dihydrobenzo[b]triphenylene

Nucleophilic Reactions and Addition Chemistry of this compound

Due to the high electron density of the aromatic rings, this compound is inherently a poor substrate for direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system, which are absent in the parent hydrocarbon.

However, nucleophilic interactions can occur under specific conditions.

Anion Formation: The hydrogen atoms at the 9 and 14 positions are benzylic in nature. It has been demonstrated that treatment of the parent aromatic compound, dibenzo[a,c]anthracene (an isomer and synonym for benzo[b]triphenylene), with sodium metal in tetrahydrofuran (B95107) generates a disodium (B8443419) addition product. iaea.org Hydrolysis of this intermediate yields 9,14-dihydro-dibenzo[a,c]anthracene. iaea.org This indicates that the C9 and C14 positions can be deprotonated by a strong enough base to form an anionic species, which can then react with various electrophiles.

Radical Cation Reactions: In the gas phase and biological systems, PAH radical cations can be formed, which then react with nucleophiles. nih.govnih.gov This pathway is significant in the context of DNA adduct formation, where the nucleophilic sites on purine (B94841) bases attack the electropositive PAH radical cation. nih.gov

Oxidation-Reduction Chemistry of this compound and its Reductants/Oxidants

The oxidation-reduction chemistry of the 9,14-dihydro core is a defining feature of the molecule.

Oxidation (Dehydrogenation): The most characteristic reaction of this compound is its oxidation to the fully aromatic benzo[b]triphenylene. The driving force for this reaction is the formation of a large, stable, delocalized π-system. This transformation is analogous to the oxidation of 9,10-dihydroanthracene, where the C-H bonds at the 9 and 10 positions are known to be significantly weaker than typical C-H bonds, facilitating hydrogen abstraction. wikipedia.org A documented method for this dehydrogenation involves heating 9,14-dihydro-dibenzo[a,c]anthracene with sulfur, which acts as the oxidizing agent. iaea.org Other oxidizing agents commonly used for such transformations include dichlorodicyanoquinone (DDQ) and manganese dioxide (MnO₂).

Reduction: The reverse reaction, the reduction of the fully aromatic benzo[b]triphenylene, can be achieved using dissolving metal reductions. Treatment with sodium metal in a suitable solvent like tetrahydrofuran leads to the formation of the 9,14-dihydro derivative upon quenching. iaea.org

Table 2: Oxidation-Reduction Reactions

Transformation Reagent(s) Product Reference
Oxidation Sulfur (S), heat Benzo[b]triphenylene iaea.org

Functionalization Strategies for Peripheral Modification of this compound

Peripheral functionalization relies on leveraging the reactivity of the aromatic rings to introduce new chemical groups, thereby tuning the molecule's electronic and physical properties.

Halogenation and nitro-substitution are primary examples of electrophilic aromatic substitution used to install versatile functional groups.

Halogenation: Bromination or chlorination can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. The resulting aryl halides are critical intermediates for subsequent cross-coupling reactions.

Nitro-substitution: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile that attacks the aromatic ring. numberanalytics.com The resulting nitro derivatives can be readily reduced to amino groups.

Friedel-Crafts reactions are classic methods for forming new carbon-carbon bonds on aromatic rings.

Alkylation: This reaction introduces alkyl groups using an alkyl halide and a Lewis acid catalyst. It is often prone to side reactions such as carbocation rearrangements and polysubstitution, which can complicate product outcomes.

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Unlike alkylation, the product is a deactivated ketone, which prevents polysubstitution. The resulting aryl ketone can be subsequently reduced to an alkyl group if desired.

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) is crucial for modifying the electronic properties of the PAH core for applications in materials science. While direct methods are limited, multi-step sequences starting from primary functionalization are a viable strategy.

From Nitro Groups: A nitro group, installed via electrophilic nitration, can be easily reduced to a primary amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group can then be further modified.

From Halogen Groups: An aryl halide, installed via electrophilic halogenation, is a versatile handle for modern cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can form new C-C bonds, attaching other aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines can form C-N bonds, yielding complex aniline (B41778) derivatives.

Ullmann Condensation: Copper-catalyzed reactions can be used to form C-O, C-N, and C-S bonds. For instance, the Ullmann reaction is used to synthesize carbazole (B46965) derivatives from an amine and an aryl halide. researchgate.net

These strategies, while not all explicitly documented for this compound itself, represent standard and powerful methodologies in PAH chemistry for creating complex, functionalized derivatives. researchgate.netnih.gov

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The unique structural framework of this compound, a polycyclic aromatic hydrocarbon (PAH) featuring a partially saturated central ring system, presents distinct challenges and opportunities in controlling the selectivity of its chemical transformations. The interplay between the aromatic and non-aromatic portions of the molecule governs its reactivity, making the selective functionalization of specific sites a key focus of research. This section delves into the chemo-, regio-, and stereoselectivity observed in the derivatization of the this compound core.

The partially saturated nature of the central ring in this compound significantly influences its reactivity compared to its fully aromatic counterparts. ontosight.ai This structural feature, with two hydrogen atoms at the 9 and 14 positions, disrupts the continuous conjugation of the triphenylene (B110318) core, creating regions of differing electron density and steric hindrance. ontosight.ai Consequently, reactions can be directed to either the electron-rich aromatic rings or the more flexible dihydro- portion of the molecule.

Furthermore, the non-planar, boat-like conformation of the central dihydro-ring introduces elements of stereoselectivity in reactions involving this part of the molecule. Reagents can approach the convex or concave face of this ring, leading to the formation of different stereoisomers. The ability to control this facial selectivity is crucial for the synthesis of chiral derivatives of this compound, which may have applications in areas such as asymmetric catalysis and materials science.

Computational and Theoretical Investigations of 9,14 Dihydrobenzo B Triphenylene Systems

Quantum Chemical Calculations of Electronic Structure and Aromaticity of 9,14-Dihydrobenzo[b]triphenylene

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These calculations can elucidate the distribution of electrons within the molecule, its stability, and its aromatic character, which are key determinants of its reactivity and physical properties.

Density Functional Theory (DFT) has become a primary workhorse in the computational study of PAHs due to its favorable balance of accuracy and computational cost. nmas.orgmdpi.com For this compound, DFT calculations can be employed to optimize the ground state geometry, providing precise bond lengths and angles. These structural parameters are crucial for understanding the steric and electronic effects of the dihydro-functionalization on the triphenylene (B110318) core.

DFT methods, particularly those incorporating dispersion corrections (e.g., B3LYP-D3, ωB97xD), are well-suited to model the non-covalent interactions that can be significant in larger PAH systems. nmas.org The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be readily calculated. The HOMO-LUMO gap is a critical parameter, offering a theoretical estimate of the molecule's kinetic stability and its potential performance in organic electronic devices. nmas.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to investigate the electronic excited states of this compound. aanda.orgrsc.org This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light and provide theoretical absorption spectra. mdpi.com These theoretical spectra can be compared with experimental data to validate the computational methodology and to assign specific electronic transitions. aanda.org

Aromaticity is a key concept in understanding the properties of PAHs. Nucleus-Independent Chemical Shift (NICS) calculations, a method often implemented within the DFT framework, can be used to quantify the aromaticity of the individual rings within the this compound system. stfc.ac.uk This would reveal how the saturation at the 9 and 14 positions influences the delocalization of π-electrons across the molecular framework.

Table 1: Illustrative DFT-Calculated Properties for this compound

Computational MethodBasis SetGround State Energy (Hartree)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP6-31G(d)-845.12345-5.89-1.983.91
ωB97xDdef2-TZVP-845.56789-6.02-1.854.17
PBE0cc-pVTZ-844.98765-5.95-1.914.04

Note: The values in this table are illustrative examples of data that would be generated from DFT calculations and are not based on actual published results for this specific molecule.

For even greater accuracy in determining the energetics of this compound, high-level ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies. acs.orgnih.gov

The W1-F12 thermochemical procedure, an explicitly correlated high-level ab initio method, has been used to obtain accurate heats of formation for various PAHs. acs.org Applying such a method to this compound would yield a highly reliable value for its heat of formation, which is a fundamental thermochemical property. These high-accuracy calculations are particularly valuable for calibrating more computationally efficient methods like DFT. nih.gov

The application of these methods can also provide precise details about intermolecular interactions, such as π-π stacking, which are crucial for understanding the solid-state packing and material properties of this compound and its derivatives. aip.org

Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. tandfonline.comnih.gov For derivatives of this compound, especially those with flexible side chains, MD simulations are invaluable for exploring the conformational landscape.

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule, the energy barriers between different conformers, and how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures). bates.eduresearchgate.net This information is critical for understanding how the molecule might interact with other molecules, such as in a host-guest system or at the active site of a biological target.

Force fields, which are sets of parameters that describe the potential energy of a system, are a key component of MD simulations. For PAHs, specialized force fields can be developed or existing ones can be refined to accurately model the specific interactions present in these systems.

Prediction of Spectroscopic Signatures and Electronic Transitions from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of this compound. acs.org As mentioned, TD-DFT is a powerful tool for predicting UV-visible absorption spectra. aanda.orgmdpi.comresearchgate.netnih.gov By calculating the energies and oscillator strengths of electronic transitions, one can generate a theoretical spectrum that can be directly compared with experimental measurements. aanda.org This comparison can help to confirm the identity of a synthesized compound and to understand the nature of the electronic transitions (e.g., π-π* transitions).

Beyond UV-Vis spectroscopy, computational methods can also predict other types of spectra. For instance, DFT calculations can be used to predict NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This is particularly useful for assigning peaks in complex experimental spectra and for confirming the structure of new derivatives.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be modeled computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR or Raman spectrum can be produced. acs.org This can aid in the identification of specific functional groups and in the analysis of the molecule's vibrational modes.

Table 2: Illustrative Predicted Electronic Transitions for this compound from TD-DFT

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.15HOMO → LUMO
S0 → S23250.08HOMO-1 → LUMO
S0 → S32900.45HOMO → LUMO+1

Note: The values in this table are illustrative examples of data that would be generated from TD-DFT calculations and are not based on actual published results for this specific molecule.

Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govnih.gov For this compound, theoretical methods can be used to study a variety of potential reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the dihydro-functionality.

By mapping out the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. wikipedia.orgfiveable.melibretexts.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. ox.ac.uk

Methods such as transition state theory can be used in conjunction with quantum chemical calculations to estimate reaction rate constants. nih.govwikipedia.org This allows for a quantitative comparison of different possible reaction pathways, enabling the prediction of the major products of a reaction under given conditions. For example, one could theoretically investigate the mechanism of dehydrogenation of this compound to form the fully aromatic benzo[b]triphenylene.

Computational Design and Virtual Screening of Novel this compound Architectures

The predictive power of computational chemistry can be harnessed to design novel this compound architectures with desired properties. nih.govresearchgate.netresearchgate.net This field, often referred to as in silico design, can significantly accelerate the discovery of new materials. nih.govpnas.orgpnas.org

For example, if the goal is to develop a new material for organic light-emitting diodes (OLEDs), computational methods can be used to screen a virtual library of this compound derivatives. rsc.orgrsc.org By calculating key properties such as the HOMO-LUMO gap, ionization potential, and electron affinity for each molecule in the library, researchers can identify promising candidates for synthesis and experimental testing. nih.gov This high-throughput virtual screening approach can save significant time and resources compared to a purely experimental approach. rsc.org

Structure-property relationships can be established from the results of virtual screening, providing valuable insights into how different chemical modifications affect the electronic and optical properties of the this compound core. nih.govresearchgate.netnih.gov This knowledge can then be used to rationally design next-generation materials with optimized performance.

Advanced Spectroscopic and Structural Elucidation of 9,14 Dihydrobenzo B Triphenylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamics

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within a molecule in solution. For 9,14-Dihydrobenzo[b]triphenylene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

Multi-dimensional NMR experiments are critical for mapping the complex spin systems present in this compound. The molecule's structure, featuring both aromatic and aliphatic regions, gives rise to a series of correlated signals that can be resolved using these techniques. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. karmaka.de In this compound, COSY would reveal the connectivity between adjacent protons within the individual benzene (B151609) rings and identify the protons on the dihydro portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). karmaka.debeilstein-journals.org It is invaluable for assigning the signals of protonated carbons, cleanly separating the aliphatic -CH₂- signals from the aromatic -CH= signals.

Based on the structure, a set of predicted NMR chemical shifts can be proposed. The aliphatic protons at C9 and C14 would appear significantly upfield compared to the aromatic protons.

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
9, 14~30-40~3.5-4.5 (s, 4H)Adjacent aromatic carbons
Aromatic CH~120-130~7.2-8.5 (m)Other aromatic C/CH, Quaternary C
Quaternary Aromatic C~130-145--

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and arrangement of molecules in the solid phase. For PAHs, intermolecular interactions, such as π-π stacking, dictate their supramolecular assembly. ssNMR can probe these arrangements by analyzing parameters like chemical shift anisotropy (CSA), which is averaged out in solution. These studies are crucial for understanding the material properties of crystalline or amorphous solid samples of the compound.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and invaluable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry is used to determine the molecular formula of a compound with extremely high accuracy. For this compound, HRMS would confirm its elemental composition of C₂₂H₁₆. This technique distinguishes the compound from others with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification.

HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M]Observed Mass [M+H]⁺ (Predicted)
C₂₂H₁₆280.12520281.13248

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal structural details. For this compound, the fragmentation pattern would be characteristic of a dihydro-PAH structure. Common fragmentation pathways would likely include the sequential loss of hydrogen atoms and potentially cleavage of the dihydro-ring system. This pattern helps to confirm the presence and location of the saturated C-C bond within the aromatic framework.

Predicted MS/MS Fragmentation Data for the [M]⁺˙ Ion of this compound

Parent Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Identity
280.1279.1H[C₂₂H₁₅]⁺
280.1278.1H₂[C₂₂H₁₄]⁺˙ (Benzo[b]triphenylene ion)
278.1276.1H₂[C₂₂H₁₂]⁺˙
278.1139.0C₁₁H₇[C₁₁H₇]⁺ (Doubly charged ion [M]²⁺)

Vibrational Spectroscopy (FT-IR and Raman) for Elucidating Molecular Symmetry and Bonding Characteristics

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment.

Raman Spectroscopy: This method involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational frequencies. usra.edu Vibrations that cause a change in polarizability are Raman-active. For symmetric molecules like PAHs, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. scispace.com

For this compound, the spectra would be characterized by distinct regions corresponding to C-H and C-C bond vibrations.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch (CH₂)3000-2850FT-IR, Raman
Aromatic C=C Stretch1620-1450FT-IR, Raman (often strong)
Aliphatic CH₂ Bend (Scissoring)~1465FT-IR
Aromatic C-H Out-of-Plane Bend900-675FT-IR (often strong)
Ring Breathing/Deformation Modes1000-400 (Fingerprint Region)Raman (often strong)

The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretching bands would be a key diagnostic feature in the vibrational spectra, clearly distinguishing it from its fully aromatic analogue, Benzo[b]triphenylene. nist.gov

Electronic Absorption and Emission Spectroscopy for Probing Electronic States and Photophysical Pathways

Electronic absorption and emission spectroscopy are powerful techniques to investigate the electronic structure and photophysical behavior of polycyclic aromatic hydrocarbons (PAHs) like this compound. The electronic properties of these molecules are dominated by their extended π-conjugated systems.

The UV-Vis absorption spectrum of PAHs arises from electronic transitions from the ground state to various excited singlet states. These transitions are typically of the π-π* type. For complex PAHs, the spectra often exhibit multiple bands, which, following Clar's nomenclature, can be classified as α, p (or β), and β' bands, corresponding to transitions to the ¹Lb, ¹La, and ¹Bb states, respectively. The partial saturation at the 9 and 14 positions in this compound disrupts the fully aromatic system of the parent benzo[b]triphenylene, which is expected to cause a blue shift in the absorption maxima compared to its fully aromatic counterpart.

Detailed experimental and computational studies on structurally similar compounds, such as 9,10-dihydrobenzo[a]pyren-7(8H)-one, have utilized density functional theory (DFT) to assign the observed electronic absorption bands. nih.govresearchgate.net These studies show good agreement between experimental spectra and theoretical calculations, allowing for the confident assignment of transition energies and oscillator strengths. nih.gov

Fluorescence spectroscopy probes the emission from the first excited singlet state (S₁) back to the ground state (S₀) after photoexcitation. PAHs are often fluorescent, and their emission spectra can provide information on the energy of the S₁ state and the efficiency of the radiative decay process (fluorescence quantum yield). researchgate.net The structure of this compound, with its rigid framework, is conducive to fluorescence, although the presence of the dihydro-functionality may influence the quantum yield and lifetime compared to fully unsaturated analogues. researchgate.net

Table 1: Representative Electronic Absorption Data for a Structurally Analogous Dihydro-PAH

TransitionCalculated Energy (eV) nih.govOscillator Strength (f) nih.govExperimental λmax (nm)
S₀ → S₁ (π-π)3.250.08~380
S₀ → S₂ (π-π)3.600.15~344
S₀ → S₅ (π-π)4.200.65~295
S₀ → S₈ (π-π)4.750.50~261

Note: This data is based on the analogous compound 7,8,9,10-tetrahydrobenzo(a)pyrene and is intended to be representative of the types of transitions observed for dihydro-PAHs. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. For PAHs like this compound, the crystal packing is primarily governed by noncovalent interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions. acs.orgacs.orgnih.gov

While a specific crystal structure for this compound is not publicly available, the packing motifs can be inferred from its parent aromatic core, triphenylene (B110318). wikipedia.orgnih.gov Planar PAHs tend to arrange in either a herringbone or a stacked-columnar fashion. acs.org In a herringbone packing, the edge of one molecule interacts with the face of a neighbor (a T-shaped arrangement), driven by C-H···π interactions. In a stacked arrangement, the planar aromatic faces are parallel to each other, maximizing π-π interactions. The partial saturation in this compound introduces a non-planar distortion which would likely influence the packing efficiency and the dominant intermolecular forces compared to the perfectly flat triphenylene. wikipedia.org

The analysis of intermolecular interactions in crystal structures is crucial for understanding the material's physical properties. mdpi.comresearchgate.net The frequency and geometry of these interactions can be systematically studied using crystallographic databases. researchgate.net

Table 2: Illustrative Crystallographic Data for Triphenylene (a related PAH)

ParameterValue
FormulaC₁₈H₁₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.19
b (Å)16.75
c (Å)5.27
Z (molecules/unit cell)4
Dominant Intermolecular InteractionsC-H···π, π-π stacking

Note: This data is for the parent compound triphenylene and serves as a model for the type of information obtained from a single crystal X-ray diffraction study. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed for chiral molecules, which are non-superimposable on their mirror images. acs.orgnih.gov

The parent molecule this compound, in its ground state, possesses a plane of symmetry and is therefore achiral. As a result, it does not exhibit a circular dichroism spectrum, and this technique is not applicable for its analysis or for the determination of enantiomeric excess.

However, chiroptical spectroscopy would become a critical analytical tool if the this compound scaffold were rendered chiral. Chirality could be introduced into the structure through several mechanisms:

Substitution: Introducing a chiral substituent onto the aromatic backbone.

Atropisomerism: Creating steric hindrance through bulky substituents that restricts rotation around a single bond, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric.

Helical Distortion: In more extended, sterically crowded systems, the aromatic plane can be forced into a helical twist, creating inherent chirality, as seen in helicenes. rsc.orgresearchgate.net

If a chiral derivative of this compound were synthesized and resolved into its enantiomers, CD spectroscopy would be essential. The CD spectrum would show characteristic positive and negative bands (Cotton effects) that are mirror images for the two enantiomers. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, providing a powerful method for its quantitative determination. arxiv.orgnih.govtaylorandfrancis.com

Table 3: Applicability of Chiroptical Spectroscopy to this compound

Molecular StateChiralityCD Active?Application
Unsubstituted this compoundAchiralNoNot Applicable
Substituted with a chiral groupChiralYesConfirmation of structure, determination of absolute configuration
Racemic mixture of a chiral derivativeChiral components, but macroscopically achiralNoNot Applicable
Enantiomerically enriched chiral derivativeChiralYesDetermination of enantiomeric excess (ee)

Applications of 9,14 Dihydrobenzo B Triphenylene in Advanced Materials Science

Role of 9,14-Dihydrobenzo[b]triphenylene as a Building Block for Architecting π-Conjugated Systems

π-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which results in a delocalized system of π-electrons. This delocalization is the source of their unique electronic and optical properties, making them fundamental to organic electronics. This compound serves as a valuable building block for these systems due to its rigid, planar aromatic structure combined with a strategic interruption in full conjugation. ontosight.ai

The structure consists of a planar triphenylene (B110318) moiety fused with a benzo ring. The "9,14-dihydro-" designation indicates that the carbon atoms at the 9 and 14 positions are saturated with hydrogen, breaking the continuous π-conjugation that would exist in a fully aromatic analogue. ontosight.ai This partial saturation is not a defect but a design feature; it directly influences the molecule's electronic energy levels, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). By modifying the molecular structure, researchers can tune these properties, making derivatives of this compound versatile components for creating bespoke π-conjugated materials. ontosight.ai For instance, related dihydro-diboraanthracene structures have been shown to be versatile building blocks for creating chromophores with specific electronic absorption and emission spectra. nih.gov

Development of this compound-Based Scaffolds for Organic Electronics

The semiconducting properties of this compound make it a prime candidate for developing molecular scaffolds for various organic electronic devices. ontosight.ai Its rigid structure provides the necessary morphological stability, while its tunable electronic characteristics allow it to perform specific functions within a device architecture.

Precursors for Organic Light-Emitting Diodes (OLEDs) Host Materials

In many high-efficiency OLEDs, the light-emitting layer (EML) consists of a "host" material doped with a small amount of a light-emitting "guest" or "dopant" material. The host material plays a critical role: it must efficiently transport both electrons and holes (ambipolar transport) and facilitate the transfer of energy to the dopant molecules. elsevierpure.com

Derivatives of triphenylene are actively researched for use as host materials. ontosight.ai The molecular design of a host must satisfy several criteria, including a high glass transition temperature for morphological stability and, crucially for phosphorescent OLEDs (PhOLEDs), a high triplet energy level to efficiently confine energy on the guest emitter. elsevierpure.comrsc.org The partial saturation in this compound can be advantageous in this context. By breaking the π-conjugation across the molecule, the triplet energy can be kept high, a strategy also seen in other advanced host materials where molecular subunits are deliberately decoupled. rsc.org Research into dibenzofuran-based and triazine-dibenzocarbazole host materials has demonstrated that achieving bipolar charge transport characteristics is key to fabricating highly efficient yellow and green PhOLEDs. elsevierpure.comrsc.org

Table 1: Typical Layers in a Doped OLED Device

Layer Function
Anode Injects holes into the device.
Hole Injection Layer (HIL) Facilitates hole injection from the anode.
Hole Transport Layer (HTL) Transports holes to the emissive layer.
Emissive Layer (EML) Site of electron-hole recombination and light emission (contains host and dopant).
Electron Transport Layer (ETL) Transports electrons to the emissive layer.
Electron Injection Layer (EIL) Facilitates electron injection from the cathode.

Components in Organic Photovoltaics (OPVs) Active Layers

The active layer in an organic photovoltaic (OPV) device is where photons are absorbed to generate excitons (bound electron-hole pairs), which are then separated into free charges to produce a current. This layer typically consists of an electron-donating material and an electron-accepting material forming a bulk heterojunction. While this compound possesses electronic properties suitable for organic electronics, its specific application as a primary component in OPV active layers is not yet widely documented in current research. Its potential in this area remains a subject for future investigation, contingent on optimizing its absorption spectrum and energy level alignment with suitable donor or acceptor partners.

Architectures for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, acting as switches and amplifiers. An OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source/drain electrodes. The performance of an OFET is highly dependent on the charge-transporting ability of the organic semiconductor.

Due to their semiconducting nature, this compound and related PAHs are studied for their potential application as the active semiconductor in OFETs. ontosight.ai The ability of the molecules to form ordered structures in thin films is critical for efficient charge transport. The rigid and planar nature of the benzo[b]triphenylene core facilitates intermolecular interactions, which can lead to the formation of crystalline domains with good charge carrier mobility.

Table 2: Common OFET Architectures

Architecture Description
Bottom-Gate, Bottom-Contact Source/drain electrodes and gate are on the same side of the semiconductor layer. Electrodes are deposited before the semiconductor.
Bottom-Gate, Top-Contact Gate is on the bottom, but source/drain electrodes are deposited on top of the semiconductor. Offers a cleaner semiconductor-dielectric interface.
Top-Gate, Bottom-Contact Gate is on the opposite side of the semiconductor from the substrate. Electrodes are deposited before the semiconductor.

| Top-Gate, Top-Contact | Gate and source/drain electrodes are on top of the semiconductor layer. |

Utilization of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The self-assembly of molecules into well-defined, functional architectures is a key goal of this field. nsf.govnih.gov

The large, planar aromatic surface of this compound makes it an ideal candidate for self-assembly driven by π-π stacking. Similar to other disc-shaped molecules, it can self-organize into columnar structures. illinois.edu This process of forming ordered aggregates is fundamental to creating materials with anisotropic properties, where electrical or thermal conductivity is favored along a specific direction. The ability to control the assembly of these molecules is crucial for their application in electronic devices, where a high degree of order in the active material often leads to enhanced performance. While specific studies on the self-assembly of this compound are emerging, the principles are well-established for related PAHs and other functional macrocycles. nsf.govresearchgate.net

Advanced Applications of this compound Derivatives in Sensor Technologies and Catalysis

The development of advanced sensors and catalysts often relies on creating molecules with specific recognition sites or reactive centers. While the core this compound structure provides a stable and electronically active scaffold, its direct application in sensing and catalysis is not extensively reported. However, the functionalization of this scaffold with specific chemical groups could unlock such applications. For example, attaching moieties capable of binding to specific ions or molecules could transform it into a fluorescent sensor, where a change in emission is triggered by a binding event. Similarly, incorporating metallic elements or catalytically active sites could produce novel catalysts. Currently, research into derivatives of other heterocyclic systems, such as carboranes and dihydrobenzoxathiines, for applications in sensing and catalysis is more established, suggesting a potential future research direction for functionalized this compound derivatives. rsc.org

Conclusion and Future Research Directions on 9,14 Dihydrobenzo B Triphenylene

Summary of Key Methodological Advances in 9,14-Dihydrobenzo[b]triphenylene Synthesis and Derivatization

While specific literature on the synthesis of this compound is not abundant, key methodological advances in the broader field of PAH and triphenylene (B110318) synthesis provide a robust framework for its construction and derivatization. The synthesis of the core triphenylene structure is well-established through several classical and modern methods. wikipedia.org These include the trimerization of benzyne (B1209423) and palladium-catalyzed annulation of benzyne with biphenyl (B1667301) derivatives. wikipedia.org

For the construction of the benzo[b] fused ring system, established techniques in PAH synthesis such as the Friedel-Crafts reaction and the Elbs reaction offer potential pathways. researchgate.net More contemporary methods, including the Suzuki-Miyaura cross-coupling reaction, have proven effective for creating functionalized triphenylene derivatives and could be adapted for the synthesis of precursors to this compound. wikipedia.org A particularly relevant modern approach is the phenyl-addition/dehydrocyclization (PAC) pathway, which has been identified as an efficient high-temperature method for producing complex PAHs like triphenylene. osti.gov

The derivatization of the this compound core is a critical area for future research, as functionalization is key to tuning its electronic and physical properties for specific applications. The synthesis of 9,14-Bis[phenyl]benzo[b]triphenylene suggests that derivatization at the 9 and 14 positions is feasible. chemicalbook.com Furthermore, research on triphenylene-core-centered porphyrin hexamers demonstrates that complex molecular architectures can be built upon the triphenylene scaffold. rsc.org The introduction of various functional groups can modulate intermolecular interactions, which is crucial for applications in materials science. wikipedia.org

Synthetic Method Description Potential Application for this compound Reference(s)
Benzyne TrimerizationThe self-reaction of three benzyne molecules to form the triphenylene core.A fundamental method for constructing the core triphenylene scaffold. wikipedia.org
Palladium-Catalyzed AnnulationThe reaction of benzyne with a biphenyl derivative in the presence of a palladium catalyst.A more controlled method for synthesizing the triphenylene system. wikipedia.org
Phenyl-Addition/ Dehydrocyclization (PAC)A high-temperature reaction involving phenyl radical addition to build the PAH framework.A potential route for the formation of the benzo[b]triphenylene core. osti.gov
Suzuki-Miyaura Cross-CouplingA versatile palladium-catalyzed reaction for forming carbon-carbon bonds.Introduction of functional groups to the core structure for property tuning. wikipedia.org
Friedel-Crafts ReactionAn electrophilic aromatic substitution to attach substituents to the aromatic rings.A classic method for the annulation of the benzo ring. researchgate.net

Unexplored Reactivity Patterns and Synthetic Challenges of the this compound Core

The most intriguing feature of this compound is its partially saturated "dihydro" bay region. This structural motif breaks the full aromaticity of the parent benzo[b]triphenylene, creating a localized area of higher reactivity. ontosight.ai The sp3-hybridized carbons at the 9 and 14 positions can be expected to undergo reactions typical of benzylic positions, such as radical halogenation or oxidation, providing a synthetic handle for further functionalization that is not available in the fully aromatic analogue.

A significant challenge and area of unexplored reactivity lies in the selective functionalization of the aromatic rings versus the dihydro portion of the molecule. The electronic landscape of the molecule, with its mix of aromatic and aliphatic character, will dictate the regioselectivity of various reactions. For instance, electrophilic aromatic substitution reactions would likely target the electron-rich positions on the aromatic rings, while the dihydro section would be amenable to different reaction conditions.

The synthesis of this compound itself presents challenges. A potential synthetic route could involve the synthesis of the fully aromatic benzo[b]triphenylene followed by a selective reduction of the 9,14-double bond. However, controlling the regioselectivity of such a reduction in a large PAH system can be difficult. Alternatively, a convergent synthesis building the molecule from smaller, pre-functionalized fragments might offer better control but would likely be a more complex and lengthy process.

Emerging Theoretical and Computational Insights into this compound Systems

While specific computational studies on this compound are yet to be published, the theoretical investigation of PAHs is a mature field that offers powerful tools to predict its properties. researchgate.netresearchgate.net Density Functional Theory (DFT) and other quantum chemistry methods can be employed to calculate the molecule's electronic structure, including its HOMO-LUMO gap, which is crucial for understanding its potential as a semiconductor in electronic devices. ontosight.ai

Computational methods such as the calculation of Molecular Electrostatic Potential (MESP) can identify the electron-rich and electron-poor regions of the molecule, providing valuable predictions about its reactivity towards electrophiles and nucleophiles. nih.gov For instance, MESP analysis could precisely map the reactivity differences between the aromatic rings and the dihydro bay region. Furthermore, the use of condensed Fukui functions has shown promise in predicting the sites of reaction in other PAHs and could be applied to this system to guide synthetic efforts. researchgate.netnih.gov

Prospects for Novel this compound-Based Functional Materials with Tailored Architectures

The triphenylene core is a well-known building block for discotic liquid crystals and organic electronic materials due to its planar structure and ability to form ordered columnar structures that facilitate charge transport. wikipedia.orgnih.gov The introduction of the dihydro-benzo[b] fusion to this core in this compound opens up new possibilities for creating functional materials with unique, tailored architectures.

The non-planar nature of the dihydro bay region could be exploited to disrupt the typical packing of triphenylene-based materials, potentially leading to new morphologies and electronic properties. By attaching different functional groups to the core, particularly at the reactive 9 and 14 positions, it should be possible to fine-tune the self-assembly of these molecules into specific supramolecular structures. For example, the introduction of long alkyl chains could enhance solubility and processability, which are crucial for device fabrication. wikipedia.org

The semiconducting properties of PAHs make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai Research on derivatives of the related indeno[1,2-b]triphenylene has already demonstrated efficient blue emission in OLEDs. wikipedia.org By analogy, derivatives of this compound could be designed as novel emitters or charge-transport materials in optoelectronic devices. The synthesis of oxadisilole fused benzo[b]triphenylene also points towards the potential for creating novel hybrid organic-inorganic materials with interesting photophysical properties. researchgate.net

Potential Application Rationale Key Research Direction Related Compound Studies
Organic Light-Emitting Diodes (OLEDs)The triphenylene core is a known chromophore.Synthesis of derivatives with high fluorescence quantum yields and tunable emission colors.Indeno[1,2-b]triphenylene derivatives for blue OLEDs. wikipedia.org
Organic Field-Effect Transistors (OFETs)Triphenylene-based materials can form ordered structures for efficient charge transport.Design of derivatives that self-assemble into well-ordered thin films.General studies on triphenylene-based liquid crystals. wikipedia.orgnih.gov
Discotic Liquid CrystalsThe rigid core of triphenylene promotes the formation of columnar mesophases.Investigation of how the dihydro-benzo[b] fusion affects liquid crystalline properties.Triphenylene and its derivatives. wikipedia.org
Functional PolymersThe core can be incorporated into polymers to create materials with novel electronic properties.Development of polymerization strategies involving functionalized this compound monomers.Triphenylene-based Metal-Organic and Covalent Organic Frameworks. tdx.cat

Strategic Outlook for Interdisciplinary Research Involving this compound in Emerging Technologies

The future of this compound research lies in a highly interdisciplinary approach, bridging synthetic organic chemistry, materials science, physics, and computational chemistry. The unique structure of this molecule makes it a compelling target for a variety of emerging technologies.

In the realm of organic electronics, a collaborative effort between synthetic chemists and materials scientists will be essential to design and fabricate novel OLEDs, OFETs, and organic solar cells based on this scaffold. This will involve not only the synthesis of new derivatives but also their detailed characterization using techniques such as cyclic voltammetry, UV-vis and fluorescence spectroscopy, and thin-film X-ray diffraction.

The potential for this molecule and its derivatives to interact with biological systems, a known characteristic of some PAHs, opens up avenues for research in chemical biology and medicinal chemistry. nih.gov However, any such research must be approached with a thorough understanding of the potential toxicity associated with this class of compounds.

Furthermore, the study of partially saturated PAHs like this compound can contribute to a more fundamental understanding of the structure-property relationships in carbon-based nanomaterials. This knowledge can inform the design of next-generation materials for a wide range of applications, from molecular sensors to advanced energy storage solutions. The journey to unlock the full potential of this compound will undoubtedly be a collaborative one, driven by the synergy of diverse scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.